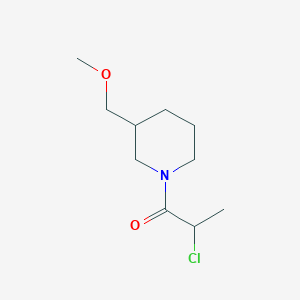

2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one

Description

2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one is a piperidine-based compound featuring a chloro-substituted propanone backbone and a methoxymethyl group at the 3-position of the piperidine ring. This structural motif is significant in medicinal chemistry due to the pharmacological versatility of piperidine derivatives, which are prevalent in alkaloids and synthetic drugs .

Properties

IUPAC Name |

2-chloro-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-8(11)10(13)12-5-3-4-9(6-12)7-14-2/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPZNSOOPOYKLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC(C1)COC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chloro group and a piperidine moiety, which are known to influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in drug development and therapeutic interventions.

The molecular formula of this compound is C13H22ClNO2, with a molecular weight of 259.77 g/mol. The presence of the methoxymethyl group enhances its solubility and reactivity, making it suitable for various biological applications.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Properties : Similar piperidine derivatives have shown effectiveness against various microorganisms.

- Anticonvulsant Effects : Compounds with structural similarities have been tested for their ability to mitigate convulsions in animal models.

These findings suggest that this compound may possess similar therapeutic potentials, warranting further investigation into its pharmacological effects .

The mechanism of action for this compound involves its interaction with specific biological targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxymethyl group may undergo oxidation or reduction. These interactions enable the compound to modify biological pathways, which is critical in medicinal chemistry and drug development .

Antimicrobial Activity

A comparative study on piperidine derivatives demonstrated that compounds with similar structures exhibited varying degrees of antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. The study highlighted that modifications in the piperidine ring significantly influenced the efficacy of these compounds .

Anticonvulsant Studies

Research involving piperidine derivatives has shown promising results in animal models for anticonvulsant activity. For instance, a study indicated that certain derivatives could effectively reduce seizure frequency and intensity, suggesting potential applications for treating epilepsy .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with other structurally related compounds:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one | Similar piperidine core; different alkyl chain | Antinociceptive properties |

| 4-Methoxy-N-methylpiperidine | Lacks chloro substituent; methoxy group present | Potential antidepressant effects |

| 2-Chloro-N-benzylpiperidine | Benzyl substitution instead of methoxymethyl | Antimicrobial activity |

This table illustrates how variations in substituents can significantly influence the biological profiles and applications of these compounds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Key Observations:

- Methoxymethyl vs. Ethylpiperazine (Target vs. ): The methoxymethyl group in the target compound introduces an ether oxygen, enhancing hydrophilicity compared to the ethylpiperazine analog, which has a tertiary amine and ethyl group, increasing basicity and lipophilicity.

- Tetrazole Core (): Tetrazole-containing analogs replace the piperidine ring with a tetrazole moiety, altering electronic properties and hydrogen-bonding capacity.

Physicochemical Properties

- Solubility: The methoxymethyl group in the target compound improves aqueous solubility compared to the ethylpiperazine analog () but reduces it relative to tetrazole derivatives (), which are more polar.

- Stability: Chloro-substituted ketones are generally prone to hydrolysis under basic conditions. The methoxymethyl group may sterically hinder degradation compared to simpler analogs.

Spectroscopic Characterization

- NMR: Piperidine protons in the target compound resonate at δ 1.5–3.5 ppm, similar to analogs in and . The methoxymethyl group shows a singlet near δ 3.3 ppm (OCH₃).

- Mass Spectrometry: The molecular ion peak (e.g., m/z 233 [M+H]⁺ for the target) distinguishes it from higher-weight analogs like (m/z 282 [M+H]⁺).

Preparation Methods

Reductive Amination Route

A common approach to preparing compounds related to 2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one involves the following steps:

Formation of aldehyde intermediate:

A precursor compound, often a piperidine derivative, is treated with a lithiating agent (e.g., butyllithium) at low temperatures (-78°C) in an aprotic solvent like tetrahydrofuran (THF), followed by quenching with N,N-dimethylformamide (DMF) to yield the corresponding carboxaldehyde.Reductive amination:

The aldehyde intermediate is reacted with an amine (in this case, the piperidine ring bearing the methoxymethyl substituent) in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3), sodium borohydride (NaBH4), or sodium cyanoborohydride (NaCNBH3). This step forms the secondary amine linkage and installs the propanone moiety with the chloro substituent.Chlorination:

The introduction of the chloro group on the propanone can be achieved either before or after the reductive amination step, depending on the synthetic design, typically using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

This method is supported by patent literature describing the synthesis of related compounds where the aldehyde intermediate and reductive amination are key steps.

Palladium-Catalyzed Cross-Coupling

In some synthetic strategies, palladium-catalyzed cross-coupling reactions such as Suzuki-type coupling are employed to introduce complex substituents on the piperidine ring or adjacent aromatic systems. The process involves:

- Preparing boronic acid or boronate ester derivatives of the substituent.

- Reacting these with halogenated precursors in the presence of palladium catalysts (e.g., PdCl2(PPh3)2 or Pd(PPh3)4).

- Conducting the reaction in solvents like DMF or ethanol at elevated temperatures (~80°C).

Although this method is more common for compounds with aromatic substituents, it can be adapted for functionalizing piperidine derivatives with methoxymethyl groups when necessary.

Halogenation and Functional Group Transformations

- Lithiating agents such as butyllithium are used for selective lithiation of precursors, allowing for subsequent halogenation with bromine or iodine to prepare halogenated intermediates.

- Buchwald-type palladium-mediated nitrogen insertion reactions enable the formation of nitrogen-containing heterocycles with halogen substituents.

- Copper-catalyzed amination reactions (e.g., with CuI and potassium phosphate) at elevated temperatures (~110°C) can also be used to introduce amine groups onto halogenated precursors.

Comparative Data Table of Key Reaction Parameters

| Step | Reagents / Catalysts | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Lithiation of precursor | Butyllithium | THF | -78°C | Minutes to hours | Low temperature to control selectivity |

| Quenching with DMF | N,N-Dimethylformamide | THF | -78°C to RT | Minutes | Forms aldehyde intermediate |

| Reductive amination | NaBH(OAc)3, NaBH4, or NaCNBH3 | Dichloromethane, MeOH | RT to mild heating | Hours | Forms secondary amine linkage |

| Palladium-catalyzed coupling | PdCl2(PPh3)2, Pd(PPh3)4 | DMF, EtOH | 80°C | Several hours | Suzuki-type cross-coupling |

| Halogenation | Thionyl chloride, PCl5, or halogen | CH2Cl2, hexane | 0 to RT | Hours | Introduces chloro substituent |

| Copper-catalyzed amination | CuI, K3PO4 | 1,4-Dioxane | 110°C | 24 hours | Buchwald-type nitrogen insertion alternative |

Research Findings and Optimization Notes

- The choice of reducing agent in the reductive amination step critically affects the yield and purity; sodium triacetoxyborohydride (NaBH(OAc)3) is preferred for its mildness and selectivity.

- Low-temperature lithiation (-78°C) is essential to avoid side reactions and ensure regioselectivity during aldehyde intermediate formation.

- Palladium catalysts require careful ligand selection to optimize coupling efficiency and minimize byproducts.

- Chlorination steps must be controlled to prevent over-chlorination or degradation of sensitive functional groups.

- Solvent choice impacts reaction kinetics and product isolation; polar aprotic solvents like DMF are favored for cross-coupling, while dichloromethane or ethanol are common for reductive amination and halogenation steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.